molecular formula C16H20N4O B14652048 4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine CAS No. 49701-70-4

4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine

Cat. No.: B14652048
CAS No.: 49701-70-4
M. Wt: 284.36 g/mol
InChI Key: IGOLEJVTHFLADK-UHFFFAOYSA-N
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Description

4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine is an organic compound that features a benzene ring substituted with butoxy, phenyldiazenyl, and diamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine typically involves a multi-step process. One common method starts with the nitration of 4-butoxyaniline to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amine. The final step involves a diazotization reaction where the amine group is converted to a diazonium salt, which then reacts with aniline to form the phenyldiazenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid are used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of 4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine involves its interaction with various molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine: is similar to other azo compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butoxy and diamine groups on the benzene ring, along with the phenyldiazenyl group, makes it a versatile compound for various applications.

Properties

CAS No.

49701-70-4

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

4-butoxy-6-phenyldiazenylbenzene-1,3-diamine

InChI

InChI=1S/C16H20N4O/c1-2-3-9-21-16-11-15(13(17)10-14(16)18)20-19-12-7-5-4-6-8-12/h4-8,10-11H,2-3,9,17-18H2,1H3

InChI Key

IGOLEJVTHFLADK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)N=NC2=CC=CC=C2)N)N

Origin of Product

United States

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